molecular formula C10H8FN B2613563 6-Fluoro-3-methylisoquinoline CAS No. 1221445-02-8

6-Fluoro-3-methylisoquinoline

Cat. No. B2613563
Key on ui cas rn: 1221445-02-8
M. Wt: 161.179
InChI Key: VOPGKTCXFTUWMT-UHFFFAOYSA-N
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Patent
US08802711B2

Procedure details

DMF (50 mL) and NEt3 (10.30 mL, 73.9 mmol) were added to 2-bromo-4-fluorobenzaldehyde (10 g, 49.3 mmol) under argon in a 300 mL stainless steel reactor. The vessel was sparged with propyne and chilled in dry ice, then propyne (18.22 mL, 296 mmol) was distilled in. Bis(triphenylphosphine)palladium(II) chloride (0.173 g, 0.246 mmol) and copper(I) iodide (0.047 g, 0.246 mmol) were added, and the reactor was sealed and stirred for 4 hours at room temperature. The mixture was chilled and sampled. HPLC analysis indicated 90% conversion. 2 M NH3/MeOH (150 mL) was added to the chilled (and solidified) mixture, and the resulting solution was stirred 1.5 hours at 85° C. HPLC indicated complete conversion of alkyne to isoquinoline. The mixture was cooled and concentrated. Water (200 mL) and EtOAc (200 mL) were added, the layers were separated, and the organic layer was washed with brine (2×50 mL). The organic portion was extracted with 2N HCl (100 mL) and water (100 mL), then the aqueous layer was basified with 2N NaOH (120 mL). The mixture was extracted with EtOAc (2×100 mL) and the organic layer was washed with brine (50 mL), dried (Na2SO4), and concentrated, giving the title compound (6.87 g, 42.6 mmol, 87% yield). MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
18.22 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.173 g
Type
catalyst
Reaction Step Five
Name
copper(I) iodide
Quantity
0.047 g
Type
catalyst
Reaction Step Five
Name
Quantity
10.3 mL
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
87%

Identifiers

REACTION_CXSMILES
CC[N:3]([CH2:6][CH3:7])[CH2:4][CH3:5].Br[C:9]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=1C=O.C#CC.N.CO.C1C2C(=CC=CC=2)C=CN=1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.CN(C=O)C>[F:17][C:15]1[CH:14]=[C:13]2[C:5](=[CH:9][CH:16]=1)[CH:4]=[N:3][C:6]([CH3:7])=[CH:10]2 |f:3.4,^1:36,55|

Inputs

Step One
Name
Quantity
18.22 mL
Type
reactant
Smiles
C#CC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
N.CO
Step Three
Name
alkyne
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC=CC=C12
Step Five
Name
Quantity
0.173 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
copper(I) iodide
Quantity
0.047 g
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
10.3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sparged with propyne
TEMPERATURE
Type
TEMPERATURE
Details
chilled in dry ice
CUSTOM
Type
CUSTOM
Details
the reactor was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was chilled
ALIQUOT
Type
ALIQUOT
Details
sampled
TEMPERATURE
Type
TEMPERATURE
Details
chilled (and solidified) mixture
STIRRING
Type
STIRRING
Details
the resulting solution was stirred 1.5 hours at 85° C
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water (200 mL) and EtOAc (200 mL) were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic portion was extracted with 2N HCl (100 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×100 mL)
WASH
Type
WASH
Details
the organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C2C=C(N=CC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 42.6 mmol
AMOUNT: MASS 6.87 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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